(2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-bromobenzenesulfonate
Description
This compound belongs to a class of benzofuran derivatives characterized by a conjugated benzylidene moiety and a sulfonate ester group. The Z-configuration of the benzylidene double bond is critical for its stereoelectronic properties, while the 4-bromobenzenesulfonate group introduces distinct electronic and steric effects.
Properties
Molecular Formula |
C21H12BrFO5S |
|---|---|
Molecular Weight |
475.3 g/mol |
IUPAC Name |
[(2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-bromobenzenesulfonate |
InChI |
InChI=1S/C21H12BrFO5S/c22-14-5-8-16(9-6-14)29(25,26)28-15-7-10-17-19(12-15)27-20(21(17)24)11-13-3-1-2-4-18(13)23/h1-12H/b20-11- |
InChI Key |
NZYSSSYBDWKRHW-JAIQZWGSSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Br)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-bromobenzenesulfonate typically involves multi-step organic reactions. One common approach is the condensation of 2-fluorobenzaldehyde with 3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-bromobenzenesulfonate under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-bromobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like sodium azide (NaN₃) and potassium cyanide (KCN) are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-bromobenzenesulfonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized compounds
Mechanism of Action
The mechanism of action of (2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-bromobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit enzyme activity by forming a stable complex with the active site, or it could activate receptors by mimicking natural ligands .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural analogs differ primarily in substituents on the benzylidene ring and the ester/sulfonate group. Below is a comparative analysis based on the provided evidence:
Table 1: Structural Comparison of Benzofuran Derivatives
Key Observations :
Methoxy groups in Analog 1 and 2 increase hydrophilicity, which may improve solubility in polar solvents relative to the target compound’s bromosulfonate group .
Sulfonate vs. Benzoate :
- The 4-bromobenzenesulfonate group in the target compound is bulkier and more electron-deficient than the benzoate esters in analogs. This could influence binding interactions in biological systems or alter crystallization behavior.
Stereoelectronic Configuration :
- The Z-configuration of the benzylidene moiety is conserved across analogs, suggesting shared conformational constraints that may affect π-π stacking or dipole interactions .
Biological Activity
(2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-bromobenzenesulfonate is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran core with a fluorobenzylidene substituent and a bromobenzenesulfonate group. Its molecular formula is with a molecular weight of 475.3 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C21H12BrFO5S |
| Molecular Weight | 475.3 g/mol |
| IUPAC Name | [(2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-bromobenzenesulfonate |
| InChI Key | NZYSSSYBDWKRHW-JAIQZWGSSA-N |
Synthesis
The synthesis typically involves multi-step organic reactions, including the condensation of 2-fluorobenzaldehyde with the appropriate benzofuran derivative under basic conditions. Common bases include sodium hydroxide or potassium carbonate, often in ethanol or methanol as solvents.
Antimicrobial Properties
Research indicates that compounds similar to (2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-bromobenzenesulfonate exhibit significant antimicrobial activity. For instance, derivatives with halogen substitutions have shown enhanced efficacy against various bacterial strains due to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Anticancer Activity
The compound has been investigated for its anticancer potential. Studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays demonstrated that fluorinated derivatives can effectively inhibit glycolysis in cancer cells, a promising approach for targeting metabolic pathways in tumors.
The mechanism by which (2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-bromobenzenesulfonate exerts its biological effects likely involves interaction with specific enzymes or receptors:
- Enzyme Inhibition : The compound may bind to key enzymes involved in metabolic pathways, such as hexokinase, thereby inhibiting glycolysis and affecting energy production in cancer cells.
- Receptor Modulation : By mimicking natural ligands, it could activate or inhibit receptor-mediated signaling pathways, influencing cellular responses.
Study on Anticancer Effects
A recent study evaluated the cytotoxic effects of (2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-bromobenzenesulfonate on glioblastoma multiforme (GBM) cells. The results indicated a significant reduction in cell viability at low concentrations compared to controls. The compound was found to induce apoptosis through the activation of caspase pathways .
Antimicrobial Efficacy Testing
Another investigation focused on the antimicrobial properties of related compounds. The study revealed that the presence of the fluorine atom significantly enhanced the antimicrobial activity against Gram-positive and Gram-negative bacteria. This effect was attributed to increased lipophilicity and improved membrane penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
